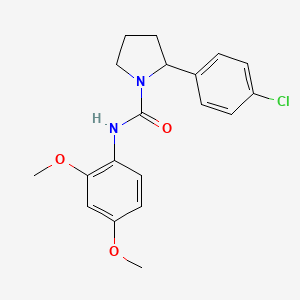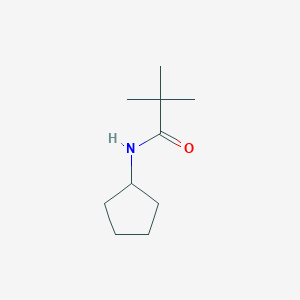
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1997 by scientists at the University of Connecticut, and has since been used in various scientific research applications. The purpose of
Mechanism of Action
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate is a selective antagonist of the CB2 cannabinoid receptor. It works by blocking the binding of endogenous cannabinoids to the CB2 receptor, thereby preventing their physiological effects. This mechanism of action makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the growth of cancer cells in vitro. It has also been shown to have a potential role in the treatment of obesity and metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate in lab experiments is its selectivity for the CB2 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other physiological processes. However, one limitation of using 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate is its relatively low potency compared to other synthetic cannabinoid receptor antagonists.
Future Directions
There are several future directions for research on 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate. One area of interest is the potential use of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate in the treatment of cancer. Another area of interest is the role of the endocannabinoid system in metabolic disorders, such as obesity and diabetes. Additionally, there is ongoing research into the development of more potent and selective synthetic cannabinoid receptor antagonists.
Synthesis Methods
The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves several steps, including the preparation of 2-(acetyloxy)benzoic acid, 3-acetyl-2-methyl-1-phenyl-1H-indole-5-carboxylic acid, and the coupling of these two compounds. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate has been used in various scientific research applications, particularly in the field of cannabinoid research. It has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation. It has also been used to study the effects of cannabinoids on cancer cells and the potential use of cannabinoids in cancer treatment.
properties
IUPAC Name |
(3-acetyl-2-methyl-1-phenylindol-5-yl) 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-16-25(17(2)28)22-15-20(13-14-23(22)27(16)19-9-5-4-6-10-19)32-26(30)21-11-7-8-12-24(21)31-18(3)29/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMINYZYXYNGKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)


![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)
![N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6075378.png)